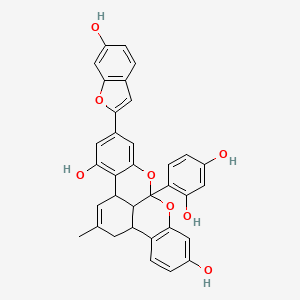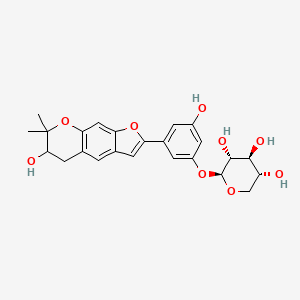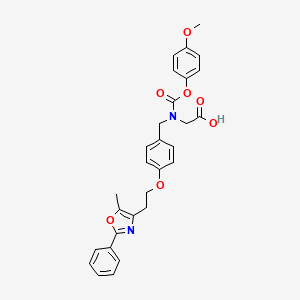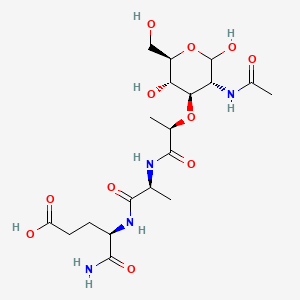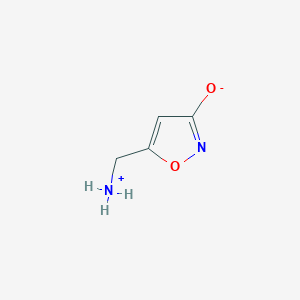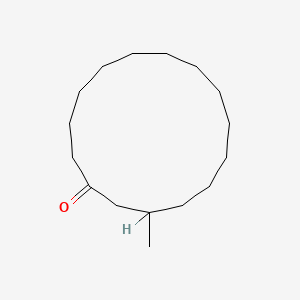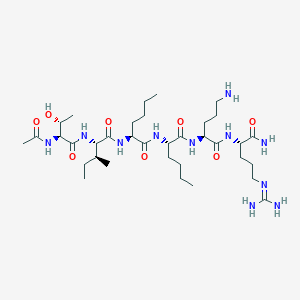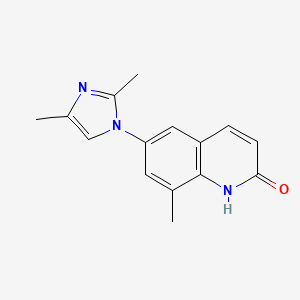
Nanterinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an orally available partial phosphodiesterase inhibitor that has demonstrated significant acute hemodynamic effects in patients with mild to moderate heart failure . Nanterinone is known for its ability to improve cardiac function and reduce vascular resistance, making it a promising candidate for heart failure treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanterinone can be synthesized through various synthetic methods. One common route involves the condensation of 4-fluoro-2-methylnitrobenzene with other reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Nanterinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Nanterinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibition and vasodilation.
Biology: Investigated for its effects on cellular signaling pathways and cardiovascular function.
Medicine: Explored as a potential treatment for heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Nanterinone exerts its effects by partially inhibiting phosphodiesterase, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets involved include phosphodiesterase III and other related enzymes .
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase inhibitor with similar inotropic and vasodilatory properties.
Amrinone: A related compound with positive inotropic effects but different pharmacokinetic properties.
Enoximone: Another phosphodiesterase inhibitor used in the treatment of heart failure.
Uniqueness of Nanterinone: this compound is unique due to its balanced vasodilatory effects and partial inhibition of phosphodiesterase, which may result in fewer side effects compared to other inhibitors. Its ability to improve cardiac function without significantly affecting heart rate sets it apart from similar compounds .
Properties
CAS No. |
102791-47-9 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19) |
InChI Key |
NMNXBEXPAHSXOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
102791-47-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone nanterinone UK 61260 UK-61,260 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


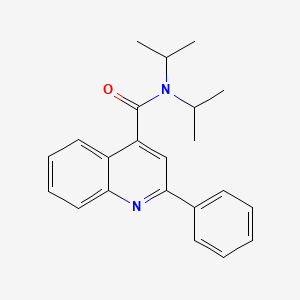
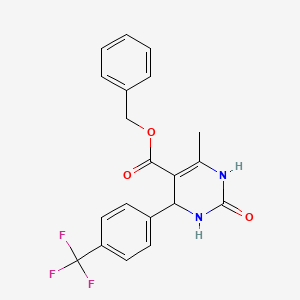
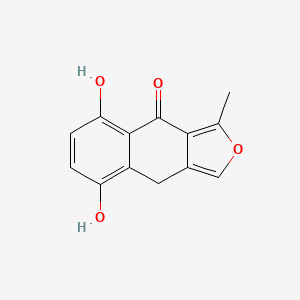
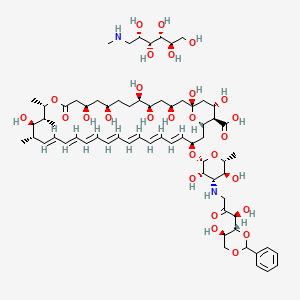
![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)
